molecular formula C11H11FN2O B12439621 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B12439621
M. Wt: 206.22 g/mol
InChI Key: ORNJAZNBTXRTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (CAS: 1156736-11-6) is a fluorinated aromatic alcohol featuring a pyrazole ring substituted at the 4-position of a benzene ring. Its molecular formula is C₁₁H₁₁FN₂O, with a molecular weight of 206.22 g/mol . The compound’s structure combines a hydroxyl-bearing ethyl group with a 3-fluoro-4-pyrazolylphenyl moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNJAZNBTXRTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. Common oxidizing agents and conditions include:

ReagentConditionsProductYieldSource
KMnO₄ (acidic)H₂SO₄, 60–80°C1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one72–85%
CrO₃ (Jones reagent)Acetone, 0–5°CSame as above68–78%
PCC (Pyridinium chlorochromate)Dichloromethane, RTSame as above65–70%

Mechanistic Notes :

  • Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent.

  • Steric hindrance from the pyrazole and fluorine substituents slightly reduces reaction efficiency compared to simpler alcohols.

Nucleophilic Substitution at the Fluorine Atom

The electron-withdrawing pyrazole group activates the aromatic ring for nucleophilic aromatic substitution (NAS):

ReagentConditionsProductYieldSource
NaOMe (methanol)120°C, 12 h1-[3-methoxy-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol58%
NH₃ (gaseous)Cu catalyst, 150°C1-[3-amino-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol42%

Key Observations :

  • Fluorine substitution occurs preferentially at the meta position relative to the pyrazole group due to electronic directing effects.

  • Microwave-assisted conditions improve yields by 10–15% compared to traditional heating.

Esterification and Ether Formation

The alcohol reacts with acylating/alkylating agents:

Reaction TypeReagentConditionsProductYieldSource
EsterificationAcetyl chloridePyridine, 0°C1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethyl acetate89%
Ether synthesisCH₃INaH, THF, RT1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethyl methyl ether76%

Stereochemical Considerations :

  • Esterification preserves the (1S) configuration of the chiral center.

  • Bulkier alkylating agents (e.g., tert-butyl bromide) show reduced reactivity (<30% yield).

Pyrazole Ring Functionalization

The pyrazole moiety participates in electrophilic substitutions and cycloadditions:

ReactionReagentConditionsProductYieldSource
NitrationHNO₃/H₂SO₄0°C, 2 h1-[3-fluoro-4-(3-nitro-1H-pyrazol-1-yl)phenyl]ethan-1-ol51%
BrominationBr₂ (excess)FeBr₃, 40°C1-[3-fluoro-4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethan-1-ol63%

Regioselectivity :

  • Electrophiles attack the pyrazole ring at the C4 position due to electron-donating effects from the adjacent nitrogen .

  • Fluorine’s inductive effect slightly deactivates the aromatic system, requiring stronger electrophiles.

Reductive Transformations

Though less common, the ketone derivative (from oxidation) can be reduced back to the alcohol:

ReagentConditionsProductYieldSource
NaBH₄MeOH, RTReverts to parent alcohol95%
LiAlH₄Et₂O, refluxSame as above98%

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzyl Alcohol)Key Influencing Factor
Oxidation0.7×Steric hindrance from pyrazole
NAS (Fluorine)1.5×Electron-withdrawing pyrazole
Esterification0.9×Moderate steric effects

Mechanistic Insights

  • Fluorine’s Role : Enhances electrophilic substitution rates on the pyrazole ring via inductive effects.

  • Pyrazole Coordination : Acts as a weak ligand for transition metals (e.g., Cu, Pd), enabling catalytic applications .

This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and functional materials. Experimental data align with theoretical predictions based on electronic and steric effects .

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and electrostatic interactions. The pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-ol (CAS: 956806-16-9)

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • Key Differences :
    • Fluorine Substitution : The absence of a fluorine atom at the 3-position of the phenyl ring reduces molecular weight and polarity compared to the target compound.
    • Physicochemical Properties : The fluorine atom in the target compound likely enhances lipophilicity (logP) and metabolic stability, which are critical for pharmacokinetics .
    • Synthetic Utility : Both compounds serve as building blocks for drug discovery, but the fluorinated derivative may offer improved binding affinity in kinase inhibitors due to fluorine’s electronegativity .

(1R)-1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1342035-05-5)

  • Molecular Formula : C₁₁H₁₁FN₃
  • Molecular Weight : 204.22 g/mol
  • Key Differences :
    • Functional Group : Replacement of the hydroxyl group with an amine alters hydrogen-bonding capacity and solubility.
    • Biological Relevance : The amine group may enhance interactions with biological targets (e.g., enzymes or receptors), while the hydroxyl group in the target compound could improve metabolic clearance .

(1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol (CAS: 2088635-66-7)

  • Molecular Formula : C₁₁H₉F₃N₂O
  • Molecular Weight : 242.20 g/mol
  • Key Differences :
    • Substituent Effects : The trifluoromethyl group increases steric bulk and electron-withdrawing effects compared to the fluorine atom in the target compound.
    • Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their metabolic resistance and bioavailability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol C₁₁H₁₁FN₂O 206.22 3-Fluoro, 4-pyrazolyl Hydroxyl
1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-ol C₁₁H₁₂N₂O 188.23 4-Pyrazolyl Hydroxyl
(1R)-1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine C₁₁H₁₁FN₃ 204.22 3-Fluoro, 4-pyrazolyl Amine
(1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol C₁₁H₉F₃N₂O 242.20 3-Trifluoromethyl, 4-pyrazolyl Hydroxyl

Biological Activity

1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, with the CAS number 1344920-32-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities.

  • Molecular Formula : C11H12FN2O
  • Molecular Weight : 204.23 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines.

A study published in the journal MDPI highlighted that pyrazolo[1,5-a]pyrimidine derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antibacterial Activity

In vitro tests revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent .

Data Tables

Biological Activity Effectiveness Reference
AnticancerSignificant inhibition of cancer cell proliferation
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokine production

Q & A

Q. What are the recommended synthetic routes for 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, and how do reaction conditions influence yield?

A Friedel-Crafts acylation approach is commonly employed for analogous fluorinated phenyl ethanones, using 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimal conditions include anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Yield optimization requires stoichiometric control of the acyl chloride and catalyst, with purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Hydrogen bonding and torsion angles between the pyrazole ring and fluorophenyl group should be analyzed to confirm stereoelectronic effects .
  • Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., pyrazole C-H at δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₀FN₂O: calc. 194.0757) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (nitrile gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste disposal must follow institutional guidelines for halogenated organics, with neutralization of acidic byproducts .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered pyrazole rings) be resolved during refinement?

Disorder in the pyrazole ring may arise from dynamic motion or twinning. In SHELXL:

  • Apply "PART" instructions to model disorder.
  • Use restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries.
  • Validate with R-factor convergence (<5% discrepancy) and electron density maps (e.g., Fo-Fc maps in Olex2) .

Q. What strategies improve enantiomeric purity in derivatives of this compound for biological studies?

  • Chiral chromatography (e.g., Chiralpak IA column with ethanol/heptane) separates enantiomers.
  • Asymmetric catalysis: Use palladium complexes with BINAP ligands for Suzuki couplings to retain stereochemistry .
  • Monitor optical rotation ([α]D²⁵) and correlate with HPLC purity (>98%) .

Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

The 3-fluoro group deactivates the phenyl ring via inductive effects, reducing electrophilic substitution rates. Computational studies (DFT, B3LYP/6-31G*) show increased electron density at the 4-position, favoring nucleophilic attacks. This is critical for designing Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .

Q. What metabolic pathways are hypothesized for this compound in pharmacological models?

  • Phase I metabolism : Cytochrome P450 (CYP3A4) oxidizes the ethanol group to a ketone.
  • Phase II conjugation : Glucuronidation at the hydroxyl group, confirmed via LC-MS/MS with deuterated standards.
  • In vitro assays (hepatocyte microsomes) quantify half-life (t₁/₂) and metabolite toxicity .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Use co-solvents (e.g., DMSO ≤1% v/v) validated for cell viability (MTT assay controls).
  • Formulate as a cyclodextrin inclusion complex (e.g., β-cyclodextrin at 1:2 molar ratio) to enhance solubility without altering bioactivity .

Q. What computational tools predict binding affinities of this compound to protein targets?

  • Molecular docking (AutoDock Vina) with PyRx GUI, using PDB structures (e.g., 4Y5D for kinase targets).
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with SPR or ITC binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.